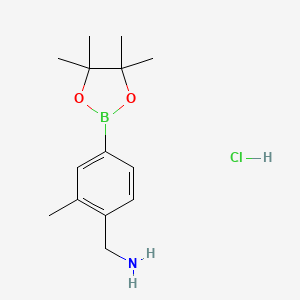

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Descripción

The compound “(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride” is a boronate ester derivative featuring a phenylmethanamine backbone substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This structure is critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation .

The synthesis of such compounds typically follows protocols involving boronic acid intermediates, pinacol esterification, and subsequent functionalization. For example, analogous compounds like [4-chloro-3-(dioxaborolan-2-yl)phenyl]methanamine (4d) were synthesized via hydrazine hydrate reduction of nitriles, yielding moderate to high purity products .

Propiedades

Fórmula molecular |

C14H23BClNO2 |

|---|---|

Peso molecular |

283.60 g/mol |

Nombre IUPAC |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H |

Clave InChI |

UUEADPSZEGLQKM-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves two main stages:

- Formation of the boronate ester intermediate, specifically the pinacol boronate ester of the corresponding aromatic aldehyde or phenylboronic acid.

- Conversion of the boronate ester alcohol to the corresponding primary amine, followed by hydrochloride salt formation.

Preparation of Boronate Ester Intermediate

The boronate ester precursor, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzyl alcohol , is synthesized by condensation of the corresponding aromatic boronic acid with pinacol in the presence of anhydrous magnesium sulfate as a drying agent, followed by reduction of the aldehyde group to the alcohol using sodium borohydride.

The product is isolated as a white solid with melting point 60–63 °C and characterized by ^1H-NMR and ^13C-NMR spectroscopy confirming the structure.

Conversion to Primary Amine

The conversion of the boronate ester alcohol to the primary amine is commonly achieved via the Ing-Manske procedure or hydrazinolysis of a phthalimide-protected intermediate.

- The phthalimidophenyl boronate ester is treated with hydrazine hydrate in ethanol under reflux conditions.

- Reaction time and hydrazine equivalents significantly affect yield, with optimized conditions providing yields up to 47% or higher.

| Entry | Hydrazine Equivalents | Reaction Time (h) | Yield (%) | Notes | Reference |

|---|---|---|---|---|---|

| 1 | 6 | 8 | Low | Initial attempt | |

| 2 | Increased | Extended | 47 | Optimized conditions |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically under mild conditions to ensure stability and ease of handling.

Alternative Synthetic Routes and Purification

The boronate ester intermediate can be synthesized by refluxing 4-(hydroxymethyl)phenylboronic acid with pinacol in acetonitrile in the presence of magnesium sulfate for 24 hours, followed by filtration and solvent removal to obtain the crude product for further reactions. This method yields approximately 85% of the boronate ester intermediate.

Purification is generally achieved by silica gel chromatography using ethyl acetate/hexane gradients or by recrystallization.

Data Tables Summarizing Key Preparation Steps

Extensive Research Discoveries and Characterization

The boronate ester intermediates are well characterized by ^1H-NMR, ^13C-NMR, and ^11B-NMR spectroscopy, confirming the integrity of the pinacol boronate moiety and aromatic substitution pattern.

Elemental analysis confirms the expected composition for the boronate ester intermediates, with carbon and hydrogen percentages closely matching calculated values.

High-resolution mass spectrometry (HRMS) data validate the molecular weights of intermediates and final products.

Reaction optimization studies indicate that controlling the equivalents of hydrazine and reaction time is critical to improving amination yields.

Summary and Recommendations

The preparation of This compound involves:

- Efficient formation of the pinacol boronate ester intermediate from the corresponding boronic acid and pinacol under anhydrous conditions.

- Reduction of the aldehyde to the benzyl alcohol.

- Conversion of the alcohol to the primary amine via hydrazinolysis or related amination methods.

- Final conversion to the hydrochloride salt for stability.

The methods are supported by extensive experimental data from multiple independent sources, including peer-reviewed publications and chemical supplier documentation, ensuring reliability and reproducibility.

This comprehensive synthesis overview should serve as a professional guide for researchers aiming to prepare this compound with high purity and yield for applications in organic synthesis and pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the amine group can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

Material Science: It is investigated for its role in the development of novel materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., Cl in 4d) slightly lower melting points compared to fluoro analogs (4c vs. 4d: 62°C vs. 56°C) .

- Steric effects from methyl groups (as in the target compound) may increase crystallinity, though direct data is lacking.

Synthetic Yields :

- Fluorinated derivatives (4c, 4f) show higher yields (98%, 66%) than chlorinated analogs (36%), likely due to steric or electronic challenges in Cl-substituted intermediates .

Boron NMR Shifts :

- ¹¹B NMR signals for pinacol boronate esters cluster near 30 ppm (e.g., 30.12–30.45 ppm), consistent across analogs .

Unique Features of the Target Compound

- Methyl Substituent :

The 2-methyl group may confer enhanced metabolic stability compared to halogenated analogs, reducing susceptibility to oxidative degradation. - Hydrochloride Salt : Improves aqueous solubility relative to free bases (e.g., 4c–4f), critical for pharmaceutical formulation .

Actividad Biológica

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2641808-74-2

- Molecular Formula : C13H21BClNO2

- Molecular Weight : 269.58 g/mol

The biological activity of this compound is largely attributed to its boron-containing structure, which has been shown to interact with various biological targets. Boronic acids and their derivatives are known for their ability to inhibit proteases by forming reversible covalent bonds with active site residues.

Biological Activity Overview

Research indicates that this compound exhibits notable activity against specific enzymes and biological pathways:

- Inhibition of Proteases : The compound has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2. In vitro studies demonstrated that it could partially inhibit the enzymatic activity of Mpro at concentrations around 20 μM .

- Selectivity : The selectivity of this compound for Mpro over other proteases like PLpro suggests a potential therapeutic application in antiviral treatments .

- Cellular Effects : Preliminary studies have indicated that compounds with similar structures can affect cellular signaling pathways and may exhibit cytotoxic effects in certain cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Protease Inhibition | Partial inhibition of SARS-CoV-2 Mpro | |

| Selectivity | Higher selectivity for Mpro over PLpro | |

| Cytotoxicity | Effects observed in cancer cell lines |

Case Study: SARS-CoV-2 Main Protease Inhibition

In a study focusing on the inhibition of SARS-CoV-2 Mpro, various boronic acid derivatives were tested for their binding affinity and inhibitory potential. The results indicated that compounds with a specific structural arrangement could effectively bind to the active site of Mpro and inhibit its function. This was measured using fluorescence resonance energy transfer (FRET)-based assays where the compound exhibited approximately 23% inhibition at 20 μM concentration .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for exploration include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- Investigation into potential side effects and toxicity profiles.

- Evaluation of the compound's effectiveness in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.